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Compound of Interest

Compound Name: (Rac)-Plevitrexed

Cat. No.: B114137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Plevitrexed, also known by its code names ZD9331 and BGC9331, is a potent, non-

polyglutamatable quinazoline antifolate inhibitor of thymidylate synthase (TS). Its racemic

nature distinguishes it from the single enantiomer, Plevitrexed. This document provides an in-

depth overview of the chemical structure and a detailed synthesis pathway for (Rac)-
Plevitrexed, compiled from seminal literature in the field of medicinal chemistry.

Chemical Structure
(Rac)-Plevitrexed is chemically described as (2RS)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-

yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid. The

molecule features a complex architecture, incorporating a quinazolinone core, a fluorinated

benzoyl moiety, a propargyl group, and a tetrazolyl-containing amino acid side chain.
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Identifier Value

IUPAC Name

(2RS)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-

6-yl)methyl-prop-2-ynylamino]-2-

fluorobenzoyl]amino]-4-(2H-tetrazol-5-

yl)butanoic acid

Molecular Formula C₂₆H₂₅FN₈O₄

Molecular Weight 532.53 g/mol

CAS Number 153538-08-0

Synthesis Pathway
The synthesis of (Rac)-Plevitrexed is a multi-step process that involves the construction of the

key quinazolinone intermediate followed by its coupling with the elaborate side chain. The

pathway described herein is based on the synthetic strategy reported by Marsham et al. in the

Journal of Medicinal Chemistry (1999).[1]

The overall synthesis can be conceptualized as the convergence of two main fragments: the 6-

(bromomethyl)-2,7-dimethylquinazolin-4(3H)-one core and the (2RS)-2-((4-(prop-2-yn-1-

ylamino)-2-fluorobenzoyl)amino)-4-(2H-tetrazol-5-yl)butanoic acid side chain.
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Quinazolinone Core Synthesis

Side Chain Synthesis & Coupling

N-Acetyl-4,5-dimethylanthranilic acid

2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one

Acetic anhydride, reflux
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Aqueous NH₃

POM-protected Quinazolinone

Pivaloyloxymethyl chloride

6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one

NBS, AIBN

Tertiary Amine Intermediate

Condensation with p-aminobenzoate

p-Aminobenzoate derivative

Pentafluorophenyl Active Ester

1. TFA
2. Pentafluorophenol, DCC

Protected Plevitrexed

Condensation with Tetrazolyl aminoester, HOBt

(2RS)-Methyl 2-amino-4-(2H-tetrazol-5-yl)butanoate

(Rac)-Plevitrexed

Basic Hydrolysis
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Caption: Synthesis pathway of (Rac)-Plevitrexed.
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Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of

(Rac)-Plevitrexed.

Step 1: Synthesis of 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one

Reaction: N-Acetyl-4,5-dimethylanthranilic acid is cyclized using acetic anhydride.

Procedure: A mixture of N-acetyl-4,5-dimethylanthranilic acid and acetic anhydride is heated

at reflux. The excess acetic anhydride is removed under reduced pressure to yield the

benzoxazinone product.

Step 2: Synthesis of 2,6,7-Trimethylquinazolin-4(3H)-one

Reaction: The benzoxazinone from the previous step is treated with aqueous ammonia.

Procedure: The 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one is suspended in a suitable solvent

and treated with an excess of aqueous ammonia. The reaction mixture is stirred until

completion, and the product is isolated by filtration.

Step 3: Protection of the Quinazolinone

Reaction: The quinazolinone is protected with a pivaloyloxymethyl (POM) group.

Procedure: To a solution of 2,6,7-trimethylquinazolin-4(3H)-one in a suitable aprotic solvent,

a base (e.g., potassium carbonate) and pivaloyloxymethyl chloride are added. The reaction

is stirred at room temperature until the starting material is consumed.

Step 4: Synthesis of 6-(Bromomethyl)-2,7-dimethylquinazolin-4(3H)-one

Reaction: The POM-protected quinazolinone undergoes regioselective bromination at the 6-

methyl group using N-bromosuccinimide (NBS).

Procedure: The protected quinazolinone is dissolved in a non-polar solvent (e.g., carbon

tetrachloride), and NBS and a radical initiator such as azobisisobutyronitrile (AIBN) are

added. The mixture is heated under reflux with irradiation from a sun lamp to initiate the

reaction. The product is then purified by chromatography.
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Step 5: Condensation with the Side Chain Precursor

Reaction: The 6-(bromomethyl)quinazolinone is condensed with a suitable p-aminobenzoate

derivative which already contains the propargyl group and the protected amino acid moiety.

Procedure: The bromomethyl derivative and the p-aminobenzoate precursor are dissolved in

an aprotic solvent like dimethylformamide (DMF), and a base (e.g., potassium carbonate) is

added. The reaction is stirred at room temperature to afford the tertiary amine product.

Step 6: Activation of the Carboxylic Acid

Reaction: The tert-butyl ester of the coupled product is cleaved, and the resulting carboxylic

acid is activated as a pentafluorophenyl ester.

Procedure: The product from the previous step is treated with trifluoroacetic acid (TFA) to

remove the tert-butyl protecting group. The resulting carboxylic acid is then reacted with

pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC)

to form the active ester.

Step 7: Final Coupling

Reaction: The activated ester is coupled with the racemic methyl ester of 2-amino-4-(2H-

tetrazol-5-yl)butanoate.

Procedure: The pentafluorophenyl ester is reacted with (2RS)-methyl 2-amino-4-(2H-tetrazol-

5-yl)butanoate in the presence of 1-hydroxybenzotriazole (HOBt) in an aprotic solvent.

Step 8: Deprotection

Reaction: The final step involves the basic hydrolysis of the methyl ester and the POM

protecting group to yield (Rac)-Plevitrexed.

Procedure: The coupled product is treated with an aqueous base, such as lithium hydroxide

or sodium hydroxide, in a mixture of water and a miscible organic solvent (e.g.,

tetrahydrofuran or methanol) to afford the final product, (Rac)-Plevitrexed. The product is

then purified by appropriate methods, such as crystallization or chromatography.
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Quantitative Data
The following table summarizes typical yields for key steps in the synthesis of related

quinazoline antifolates, as reported in the literature. Specific yields for the synthesis of (Rac)-
Plevitrexed may vary depending on the exact conditions and scale of the reaction.

Reaction Step Product Reported Yield (%)

Bromination of protected

quinazolinone

6-(Bromomethyl)-

quinazolinone derivative
~70-80%

Condensation with p-

aminobenzoate
Tertiary amine intermediate ~60-75%

Final coupling and

deprotection
Final antifolate product ~40-60% (over two steps)

Conclusion
The synthesis of (Rac)-Plevitrexed is a challenging but well-documented process that has

been crucial for the development of this class of thymidylate synthase inhibitors. The detailed

understanding of its chemical structure and synthetic pathway is essential for researchers and

professionals involved in the discovery and development of novel anticancer agents. The

provided methodologies and data serve as a valuable technical resource for the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b114137#rac-plevitrexed-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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